1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Overview
Description
1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features both indoline and thiazolidine rings, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indoline Ring: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Formation of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound to form the thiazolidine ring.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-thiazolidine]-2,4’-dione: Lacks the dimethylbenzyl and dimethylphenyl substituents.
Spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide: Similar structure but without the specific substituents.
Uniqueness
1-(2,5-Dimethylbenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other spiro compounds.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1'-[(2,5-dimethylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-17-9-10-20(4)21(12-17)15-28-24-8-6-5-7-23(24)27(26(28)31)29(25(30)16-34(27,32)33)22-13-18(2)11-19(3)14-22/h5-14H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILHMLRHTYOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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